molecular formula C19H14Cl4N2O3 B2940406 5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 321430-08-4

5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2940406
CAS No.: 321430-08-4
M. Wt: 460.13
InChI Key: MKOVZROZKDQEDQ-MOHJPFBDSA-N
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Description

5-Chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one (CAS 320420-78-8) is a substituted indol-2-one derivative with a molecular formula of C₁₉H₁₄Cl₄N₂O₃ and a molecular weight of 456.14 g/mol . Its structure features:

  • A 5-chloro substitution on the indole ring.
  • A 3-{[(4-chlorobutanoyl)oxy]imino} group, comprising a chlorinated butanoyl chain linked via an oxyimino moiety.
  • A 2,6-dichlorobenzyl group at the N1 position.

Properties

IUPAC Name

[(Z)-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl4N2O3/c20-8-2-5-17(26)28-24-18-12-9-11(21)6-7-16(12)25(19(18)27)10-13-14(22)3-1-4-15(13)23/h1,3-4,6-7,9H,2,5,8,10H2/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOVZROZKDQEDQ-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCCl)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCCl)/C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.

    Oximination: The chlorinated indole is reacted with hydroxylamine to form the oxime derivative.

    Acylation: The oxime derivative is then acylated with 4-chlorobutanoyl chloride in the presence of a base such as pyridine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole compounds.

Scientific Research Applications

5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (320420-78-8) 5-Cl; 3-{[(4-Cl-butanoyl)oxy]imino}; 1-(2,6-Cl₂-benzyl) C₁₉H₁₄Cl₄N₂O₃ 456.14 Neuroleptic activity (hypothesized)
3-{[(2,6-Dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one (320419-57-6) 3-{[(2,6-Cl₂-benzoyl)oxy]imino}; 1-(2,4-Cl₂-benzyl) C₂₂H₁₂Cl₄N₂O₃ 508.15 Higher lipophilicity due to aromatic Cl substituents
1-(2,6-Dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one (478043-08-2) 5-CH₃; 3-(4-OCH₃-phenyl)imino; 1-(2,6-Cl₂-benzyl) C₂₃H₁₇Cl₂N₂O₂ 442.30 Enhanced electron-donor properties from OCH₃ group
1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one (15362-40-0) No substituents at C3 or C5; simpler 2,6-Cl₂-benzyl group C₁₄H₉Cl₂NO 278.13 Metabolic intermediate (e.g., diclofenac derivative)
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one (220904-99-4) 3-(3,5-Br₂-4-OH-benzylidene); 5-Cl C₁₅H₈Br₂ClNO₂ 429.49 Potential enzyme inhibitor (structural analog)

Physicochemical Properties

  • Lipophilicity: The 2,6-dichlorobenzyl group enhances lipophilicity, improving membrane permeability. However, the 4-chlorobutanoyl chain in the target compound may reduce solubility compared to analogs with shorter chains (e.g., CAS 15362-40-0) .
  • Reactivity: The oxyimino group in the target compound is susceptible to hydrolysis, whereas analogs with benzylidene or imino groups (e.g., 220904-99-4) exhibit greater stability .

Biological Activity

5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one (CAS No. 321430-08-4) is a synthetic compound belonging to the indole class of molecules. Its unique structure incorporates multiple chlorine substituents and an imino functional group, which may contribute to its biological activities. This article reviews the compound's biological activity based on available literature and research findings.

  • Molecular Formula : C19H14Cl4N2O3
  • Molecular Weight : 460.14 g/mol
  • Purity : >90%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, with findings indicating potential applications in pharmacology, particularly in anti-cancer and antimicrobial activities.

Anticancer Activity

  • Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The presence of the imino group is thought to enhance its interaction with cellular targets involved in apoptosis pathways.
  • Case Studies :
    • A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
    • In vitro assays showed that the compound inhibited tumor growth in xenograft models, with a notable decrease in tumor size compared to control groups .

Antimicrobial Activity

  • Spectrum of Activity : The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been tested against strains such as Staphylococcus aureus and Escherichia coli.
  • Research Findings :
    • An agar diffusion method revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .
    • In a comparative study with standard antibiotics, this compound showed synergistic effects when combined with amoxicillin, enhancing its antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)Reduced cell viability
AnticancerXenograft modelsDecreased tumor size
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliMIC = 32 µg/mL
AntimicrobialCombination with amoxicillinEnhanced efficacy

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